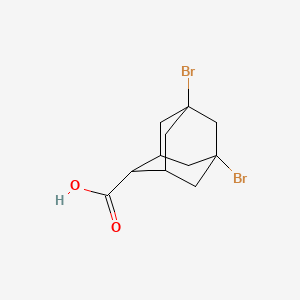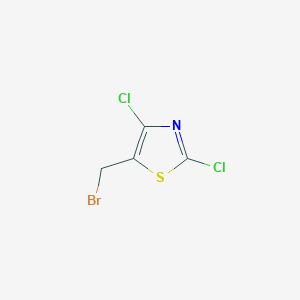
1-(oxan-3-ylsulfanyl)ethan-1-one
Overview
Description
1-(oxan-3-ylsulfanyl)ethan-1-one is a chemical compound with the molecular formula C8H14O2S and a molecular weight of 174.26 g/mol . . This compound features a sulfur atom bonded to an ethanone group and an oxan-3-yl group, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1-(oxan-3-ylsulfanyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of sulfur ylides with alkynes. Sulfur ylides, such as dimethylsulfonium acylmethylides, react with alkynes to form the desired product . The reaction conditions typically involve the use of a catalyst, such as gold, to facilitate the addition of sulfur ylides to terminal alkynes . This method provides a direct and efficient route to synthesize the compound.
Chemical Reactions Analysis
1-(oxan-3-ylsulfanyl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halides. Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products where the sulfur atom is replaced by other functional groups .
Scientific Research Applications
1-(oxan-3-ylsulfanyl)ethan-1-one has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study the interactions between sulfur-containing compounds and biological systemsAdditionally, in the industry, it can be used as an intermediate in the production of various chemicals .
Mechanism of Action
The mechanism of action of 1-(oxan-3-ylsulfanyl)ethan-1-one involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. This interaction can affect various cellular processes, making the compound a valuable tool for studying biochemical pathways.
Comparison with Similar Compounds
1-(oxan-3-ylsulfanyl)ethan-1-one can be compared with other similar compounds, such as 1-(oxan-3-ylmethyl)sulfanyl]ethan-1-one and ethanethioic acid, S-[(tetrahydro-2H-pyran-3-yl)methyl] ester . These compounds share similar structural features but differ in the specific functional groups attached to the sulfur atom. The unique combination of an oxan-3-yl group and an ethanone group in this compound makes it distinct and valuable for various applications.
Properties
IUPAC Name |
S-(oxan-3-yl) ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-6(8)10-7-3-2-4-9-5-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQCKGDWROVSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCCOC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


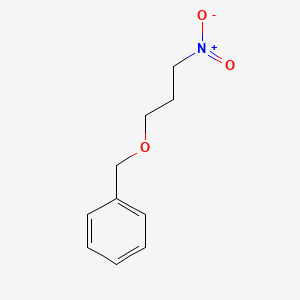


![2-Phenylnaphtho[2,1-d]oxazole](/img/structure/B3262561.png)
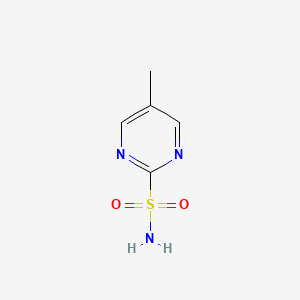
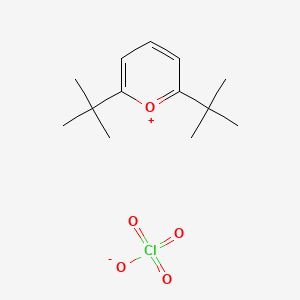
![2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3262592.png)
